molecular formula C26H29N5O3 B3016947 3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-85-8

3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B3016947
CAS RN: 873076-85-8
M. Wt: 459.55
InChI Key: FRHFMCAFKIFDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H29N5O3 and its molecular weight is 459.55. The purity is usually 95%.
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Scientific Research Applications

Bromophenols and Purine-diones in Red Algae

A study identified bromophenols C-N coupled with nucleoside base derivatives and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including various purine-diones, exhibit a range of biological activities, suggesting potential applications in drug development and as biochemical tools (Ma et al., 2007).

Synthesis of Purine-diones

Another study focused on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, highlighting methodologies for creating purine-dione derivatives. These compounds could serve as precursors or models for further chemical modifications, including the synthesis of compounds with similar structures to the one of interest (Šimo et al., 1998).

Anticancer Activity of Purine-diones

Research into the design, molecular modeling, and synthesis of new purine-diones and pyridopyrimidine-diones revealed compounds with notable anticancer activity. This indicates that purine-dione derivatives can be potent agents in cancer therapy, warranting further exploration of related structures for therapeutic use (Hayallah, 2017).

Anti-inflammatory Properties

A series of substituted analogues based on the pyrimidopurinedione ring system were synthesized and shown to exhibit anti-inflammatory activity. This suggests the potential of structurally similar compounds for developing new anti-inflammatory drugs (Kaminski et al., 1989).

Purine Alkaloids in Marine Life

The isolation of new purine alkaloids from the South China Sea gorgonian Subergorgia suberosa underlines the diversity of purine-based structures in nature and their bioactive potential, hinting at the untapped potential of related compounds in biotechnological and pharmaceutical applications (Qi et al., 2008).

properties

IUPAC Name

1-methyl-3-(3-methylbutyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3/c1-18(2)14-17-31-24(32)22-23(28(3)26(31)33)27-25-29(15-7-16-30(22)25)19-10-12-21(13-11-19)34-20-8-5-4-6-9-20/h4-6,8-13,18H,7,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHFMCAFKIFDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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